6-Chloroacetamidotetramethyl Rhodamine
6-Chloroacetamidotetramethyl Rhodamine
Brand Name:
Vulcanchem
CAS No.:
159435-08-2
VCID:
VC0021872
InChI:
InChI=1S/C26H24ClN3O4/c1-29(2)16-6-9-19-22(12-16)33-23-13-17(30(3)4)7-10-20(23)26(19)21-11-15(28-24(31)14-27)5-8-18(21)25(32)34-26/h5-13H,14H2,1-4H3,(H,28,31)
SMILES:
CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)NC(=O)CCl)C(=O)O3
Molecular Formula:
C26H24ClN3O4
Molecular Weight:
477.945
6-Chloroacetamidotetramethyl Rhodamine
CAS No.: 159435-08-2
Reference Standards
VCID: VC0021872
Molecular Formula: C26H24ClN3O4
Molecular Weight: 477.945
CAS No. | 159435-08-2 |
---|---|
Product Name | 6-Chloroacetamidotetramethyl Rhodamine |
Molecular Formula | C26H24ClN3O4 |
Molecular Weight | 477.945 |
IUPAC Name | N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-chloroacetamide |
Standard InChI | InChI=1S/C26H24ClN3O4/c1-29(2)16-6-9-19-22(12-16)33-23-13-17(30(3)4)7-10-20(23)26(19)21-11-15(28-24(31)14-27)5-8-18(21)25(32)34-26/h5-13H,14H2,1-4H3,(H,28,31) |
Standard InChIKey | SLLQGIJLQWWVLP-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)NC(=O)CCl)C(=O)O3 |
Synonyms | 6-Chloroacetamido-3’,6’-bis(dimethylamino)spiro[1’,3’-dihydroisobenzofuran-1,9’-xanthen]-3-one; N-[3’,6’-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-6-yl]-2-chloroacetamide; |
PubChem Compound | 29975704 |
Last Modified | Nov 11 2021 |
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